N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Description
N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a structurally complex small molecule featuring a thiazole core substituted with a 2,5-dichlorophenyl group at the 4-position and a 2,2-dimethylpropanamide moiety at the 2-position. The dichlorophenyl group likely enhances lipophilicity and metabolic stability, while the propanamide substituent may influence hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-14(2,3)12(19)18-13-17-11(7-20-13)9-6-8(15)4-5-10(9)16/h4-7H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASULSILFGTNJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide typically involves the reaction of 2,5-dichlorophenyl isothiocyanate with 2,2-dimethylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine or alcohol derivatives .
Scientific Research Applications
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- logP : The target compound’s logP is estimated to be higher than its dimethylphenyl analog (3.67, ) due to the electron-withdrawing Cl substituents, which increase hydrophobicity.
- Hydrogen Bonding : The acetamide/propanamide group in all compounds provides hydrogen-bonding capacity (~3 acceptors), critical for target binding.
Biological Activity
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a synthetic compound notable for its diverse biological activities. This compound belongs to the thiazole derivatives class, which are widely recognized for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an overview of the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C16H14Cl2N2OS
- Molecular Weight : 413.31966 g/mol
- IUPAC Name : this compound
The compound features a thiazole ring and a dichlorophenyl moiety, contributing to its unique chemical properties and biological interactions.
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains. For instance:
- Case Study : A study demonstrated that thiazole derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has also been documented. Compounds containing thiazole rings are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Research Findings : In vitro studies showed that certain thiazole derivatives reduced the production of TNF-alpha and IL-6 in macrophages, indicating a possible mechanism for anti-inflammatory activity .
Anticancer Activity
Thiazole derivatives have garnered attention in cancer research due to their ability to induce apoptosis in cancer cells.
- Case Study : A study focusing on related thiazole compounds reported significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of apoptotic pathways through caspase activation .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological effects. Interaction studies typically focus on:
- Binding Affinity : Research indicates that similar compounds can bind effectively to enzymes involved in disease pathways.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | Contains a dichlorophenyl and thiazole moiety | Antimicrobial activity |
| 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | Thiazole ring with carboxylic acid functionality | Anti-inflammatory properties |
| N-(1,3-Thiazol-2-yl)benzenesulfonamide | Thiazole linked to a sulfonamide group | Anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
